![molecular formula C9H12BrO2PS B2683258 (4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane CAS No. 2470438-15-2](/img/structure/B2683258.png)
(4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane
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Description
(4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane, also known as BSM-35P, is a chemical compound that belongs to the family of phosphorus-containing compounds. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Anti-cancer Research
One significant area of application is in anti-cancer research. Phospha sugar analogues, such as 4-bromo-3-methyl-l-phenyl-2-phospholene 1oxide and its derivatives, have shown potential as anti-leukemic agents against human leukemia cell lines, indicating a promising direction for developing new molecular targeting anti-leukemic therapies. The inhibitory effects on leukemia cell proliferation were found to depend on the number of bromine substituents in the heterocyclic structure, suggesting a potential pathway for therapeutic development (Yamashita et al., 2010).
Ligand Formation and Complexation
Research into sulfonamide-derived compounds and their transition metal complexes has provided insight into the synthesis and biological evaluation of new ligands. These studies have revealed moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This research highlights the potential of such compounds in medicinal chemistry and drug development (Chohan & Shad, 2011).
Organic Synthesis and Catalysis
The study of phosphoranyl-derived iodanes has unveiled novel reagents that combine the synthetic advantages of a phosphonium ylide and an iodonium salt. These compounds have been shown to react with soft nucleophiles, leading to alpha-functionalized phosphonium ylides that can be further converted into alkenes by the Wittig reaction. This research demonstrates the utility of these compounds in synthetic organic chemistry, offering new pathways for the synthesis of complex molecules (Zhdankin et al., 2003).
properties
IUPAC Name |
(4-bromophenyl)methyl-dimethoxy-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrO2PS/c1-11-13(14,12-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYTRLCSPPCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(CC1=CC=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)methyl-dimethoxy-sulfanylidene-lambda5-phosphane |
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